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Compound of Interest

3-Fluoro-4-
Compound Name: o
methylphenylacetonitrile

Cat. No.: B1304802

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylphenylacetonitrile is a fluorinated aromatic compound with potential
applications in medicinal chemistry and materials science. This technical guide provides a
comprehensive overview of its synthesis, physicochemical properties, and spectral
characterization. While a singular "discovery" paper for this specific molecule is not prominent
in the literature, its synthesis can be reliably achieved through established methodologies for
related phenylacetonitrile derivatives. This document outlines a plausible and detailed synthetic
protocol, summarizes key quantitative data, and discusses the potential significance of this
compound in the context of drug discovery, drawing parallels with other fluoroaromatic
structures.

Physicochemical Properties

The fundamental physicochemical properties of 3-Fluoro-4-methylphenylacetonitrile are
summarized in the table below. This data is compiled from various chemical supplier databases
and provides a baseline for its handling and characterization.
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Property Value Source
CAS Number 261951-73-9 [1]
Molecular Formula CoHsFN [2][3]
Molecular Weight 149.17 g/mol [2]
Appearance Colorl'ess to pale yellow liquid 4]
or solid

Density 1.095 g/cm3 [2]
Flash Point 93.5°C [2]
Purity (typical) >98% [1]

Proposed Synthesis

The most direct and widely applicable method for the synthesis of 3-Fluoro-4-
methylphenylacetonitrile is the nucleophilic substitution of a corresponding benzyl halide with
a cyanide salt. This reaction, a variation of the Kolbe nitrile synthesis, is a robust and well-
documented method for the preparation of benzyl cyanides.[5][6]

A plausible and efficient synthetic route starts from 3-fluoro-4-methylbenzyl bromide. The
workflow for this synthesis is depicted in the following diagram.
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Synthesis Workflow for 3-Fluoro-4-methylphenylacetonitrile
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3-Fluoro-4-methylbenzyl bromide Sodium Cyanide (NaCN)

Reaction &onditions

Solvent: Ethanol/Water
Heat (Reflux)

Progduct

y

3-Fluoro-4-methylphenylacetonitrile

Click to download full resolution via product page

Caption: Proposed synthesis workflow from 3-fluoro-4-methylbenzyl bromide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzyl cyanide and
its derivatives.[5][6][7]

Materials:

3-Fluoro-4-methylbenzyl bromide

Sodium cyanide (NaCN)

Ethanol (95%)

Water, distilled
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Diethyl ether (or other suitable extraction solvent)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate
Equipment:

e Round-bottom flask

e Reflux condenser

e Heating mantle with a stirrer

e Separatory funnel

e Rotary evaporator

o Standard laboratory glassware

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of water and ethanol (a
common ratio is 1:1 v/v).

o Addition of Benzyl Bromide: To the stirred cyanide solution, add 3-fluoro-4-methylbenzyl
bromide (1.0 equivalent) dropwise at room temperature.

o Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature.

» Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
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» Extraction: To the remaining aqueous solution, add an equal volume of diethyl ether and
transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to
separate. Collect the organic layer.

o Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution
and then with brine.

e Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Solvent Evaporation: Filter off the drying agent and remove the diethyl ether under reduced
pressure to yield the crude 3-Fluoro-4-methylphenylacetonitrile.

 Purification: The crude product can be further purified by vacuum distillation to obtain the
final, high-purity product.

Spectral Characterization (Predicted)

While specific, published spectra for 3-Fluoro-4-methylphenylacetonitrile are not readily
available, its spectral characteristics can be reliably predicted based on the analysis of similar
compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons,
the benzylic protons, and the methyl protons.

Predicted Chemical o Coupling
Protons . Multiplicity

Shift (6, ppm) Constants (J, Hz)
Aromatic-H ~7.0-7.3 Multiplet
Benzylic-CH2 ~3.7 Singlet

Singlet (or doublet
Methyl-CHs ~2.3 due to coupling with
F)

13C NMR Spectroscopy
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The carbon NMR spectrum will provide information on the number and types of carbon atoms

in the molecule.

Carbon Predicted Chemical Shift (6, ppm)
C=N ~117-120

Aromatic-C ~115-140 (with C-F coupling)
Benzylic-CH2 ~20-25

Methyl-CHs ~15-20

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and aromatic

functionalities.

Functional Group Wavenumber (cm~12) Intensity

C=N stretch ~2240-2260 Medium

C-H stretch (aromatic) ~3000-3100 Medium

C=C stretch (aromatic) ~1450-1600 Medium to Strong

C-F stretch

~1000-1400

Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion

peak and characteristic fragmentation patterns.

lon m/z (predicted)
[M]*+ 149
[M-HCN]* 122
[M-CH2CN]* 109
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Potential Significance and Applications in Drug
Development

The incorporation of fluorine into organic molecules is a well-established strategy in drug
design to enhance metabolic stability, binding affinity, and lipophilicity. The presence of the
fluorine atom and the nitrile group in 3-Fluoro-4-methylphenylacetonitrile makes it an
interesting building block for the synthesis of novel pharmaceutical agents.

The phenylacetonitrile scaffold is a precursor to a variety of biologically active molecules,
including phenethylamines, which are present in a wide range of pharmaceuticals. The nitrile
group itself can act as a bioisostere for other functional groups and can be a key interacting

element with biological targets.

The logical relationship for its potential in drug discovery is outlined below:
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Potential of 3-Fluoro-4-methylphenylacetonitrile in Drug Discovery
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Caption: Rationale for the potential utility in drug discovery programs.

Given its structure, 3-Fluoro-4-methylphenylacetonitrile could serve as a valuable
intermediate in the synthesis of compounds targeting a range of therapeutic areas, including
neuroscience, oncology, and infectious diseases, where fluorinated compounds have shown
significant promise. Further research into the biological activity of this and related compounds
is warranted to fully explore its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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